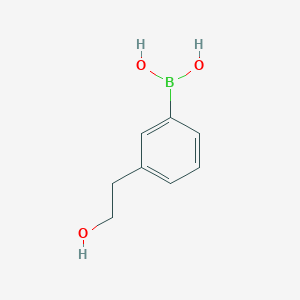

(3-(2-Hydroxyethyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(2-hydroxyethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSYFWQBJAJDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CCO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610676 | |

| Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647853-32-5 | |

| Record name | [3-(2-Hydroxyethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxyethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-(2-Hydroxyethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (3-(2-Hydroxyethyl)phenyl)boronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic process.

Introduction

This compound (CAS No: 647853-32-5) is an organoboron compound featuring a phenylboronic acid moiety substituted with a 2-hydroxyethyl group at the meta position.[1] Its bifunctional nature, possessing both a reactive boronic acid group for cross-coupling reactions and a hydroxyl group for further functionalization, makes it a versatile building block in medicinal chemistry and materials science. This guide details the primary synthetic routes for its preparation, focusing on methods that are both efficient and adaptable for laboratory-scale synthesis.

Synthetic Pathways

The synthesis of this compound can be approached through several established methods for the formation of aryl-carbon-boron bonds. The most common strategies involve the borylation of an appropriately substituted phenyl precursor. Given the presence of a reactive hydroxyl group, a protection-deprotection strategy is often necessary to ensure compatibility with the organometallic intermediates.

Two primary pathways are detailed below:

-

Pathway 1: Grignard Reaction of a Protected 3-Bromophenylethanol

-

Pathway 2: Palladium-Catalyzed Borylation of a Protected 3-Bromophenylethanol

The logical workflow for the synthesis generally follows these key stages:

Figure 1: General workflow for the synthesis of this compound.

Pathway 1: Synthesis via Grignard Reaction

This classic method involves the formation of a Grignard reagent from a protected 3-bromophenylethanol, followed by reaction with a trialkyl borate and subsequent hydrolysis.

The overall reaction scheme is as follows:

Figure 2: Synthesis of this compound via the Grignard pathway.

Step 1: Protection of 3-Bromophenylethanol

-

To a solution of 3-bromophenylethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).

-

Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TBDMS-protected 3-bromophenylethanol.

Step 2: Grignard Reaction and Borylation

-

Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

-

Add a solution of the TBDMS-protected 3-bromophenylethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture to -78 °C.

-

Slowly add triisopropyl borate (1.5 eq) to the Grignard reagent solution.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

Step 3: Hydrolysis and Deprotection

-

Cool the reaction mixture to 0 °C and slowly quench with 1 M HCl.

-

Stir the mixture for 1 hour to hydrolyze the boronate ester.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Dissolve the crude product in THF and add tetrabutylammonium fluoride (TBAF) (1.1 eq) to deprotect the silyl ether.

-

Stir the reaction for 2-4 hours at room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenylethanol | Commercial |

| Protecting Agent | TBDMSCl | Standard Protocol |

| Borylating Agent | Triisopropyl borate | [2] |

| Typical Yield (Overall) | 50-70% | Estimated |

| Purity | >95% | Expected |

Table 1: Summary of quantitative data for the Grignard synthesis pathway.

Pathway 2: Synthesis via Palladium-Catalyzed Borylation

This modern approach utilizes a palladium catalyst to couple a protected 3-bromophenylethanol with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method often offers better functional group tolerance.[3][4][5]

The general reaction scheme for this pathway is:

Figure 3: Synthesis of this compound via Palladium-Catalyzed Borylation.

Step 1: Protection of 3-Bromophenylethanol

-

This step is identical to Step 1 in the Grignard pathway.

Step 2: Palladium-Catalyzed Borylation

-

In a reaction vessel, combine the protected 3-bromophenylethanol (1.0 eq), bis(pinacolato)diboron (1.2 eq), potassium acetate (2.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the pinacol boronate ester.

Step 3: Deprotection and Hydrolysis

-

Dissolve the pinacol boronate ester in THF.

-

Add TBAF (1.1 eq) and stir at room temperature for 2-4 hours to remove the TBDMS protecting group.

-

To hydrolyze the pinacol ester, add an aqueous solution of a mild acid (e.g., 1 M HCl) and stir vigorously for 4-6 hours.

-

Extract the product into ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 3-Bromophenylethanol | Commercial |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | [6][3] |

| Catalyst | Pd(dppf)Cl₂ | [6] |

| Typical Yield (Overall) | 60-80% | Estimated |

| Purity | >97% | Expected |

Table 2: Summary of quantitative data for the Palladium-Catalyzed Borylation pathway.

Purification and Characterization

The final product, this compound, is typically a white to off-white solid.[7] Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel.

Characterization of the final product should be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

Safety Considerations

-

Organolithium and Grignard reagents are highly reactive and pyrophoric. They should be handled under an inert atmosphere with appropriate personal protective equipment.

-

Trialkyl borates are flammable and moisture-sensitive.

-

Palladium catalysts can be toxic and should be handled with care.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide has outlined two robust and reliable synthetic pathways for the preparation of this compound. The choice between the Grignard-based method and the palladium-catalyzed borylation will depend on the available resources, desired scale, and functional group compatibility requirements of the specific research application. Both methods, when executed with care, can provide high-purity material suitable for a wide range of applications in drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 3. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

An In-depth Technical Guide to (3-(2-Hydroxyethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(2-Hydroxyethyl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a phenylboronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and a hydroxyethyl group, which offers a handle for further functionalization and can influence the molecule's physicochemical properties. This guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Identification

This compound is an aromatic boronic acid characterized by a hydroxyethyl substituent at the meta position of the phenyl ring.

Molecular Structure:

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 647853-32-5[1] |

| Molecular Formula | C₈H₁₁BO₃ |

| Molecular Weight | 165.98 g/mol |

| SMILES | OCCC1=CC=CC(B(O)O)=C1 |

| InChI | InChI=1S/C8H11BO3/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6,10-12H,4-5H2 |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Solid, white to light yellow crystal powder | [2] |

| Melting Point | 216-219 °C (for the parent compound, phenylboronic acid) | |

| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Spectroscopic Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the hydroxyethyl group, and the hydroxyl protons of the boronic acid and alcohol moieties. The aromatic protons would appear in the range of δ 7.0-8.0 ppm. The two methylene groups of the ethyl chain would likely appear as triplets around δ 2.8 and δ 3.8 ppm. The hydroxyl protons are typically broad and their chemical shift is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon attached to the boronic acid group being significantly deshielded. The two carbons of the hydroxyethyl group would appear in the aliphatic region.

-

¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of δ 27-33 ppm is indicative of a trigonal planar (sp²) boronic acid.[4]

3.2. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include: a broad O-H stretching band for the hydroxyl groups (boronic acid and alcohol) around 3200-3600 cm⁻¹, C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and B-O stretching vibrations.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the preparation of arylboronic acids. A common approach involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

General Synthetic Workflow:

Figure 2: General synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

Grignard Reagent Formation: To a solution of 3-bromophenylethanol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The reaction mixture is stirred, and gentle heating may be required to initiate the reaction. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and a change in the solution's appearance.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and a solution of trimethyl borate in anhydrous THF is added dropwise. The reaction is stirred at low temperature for a specified period.

-

Hydrolysis: The reaction mixture is warmed to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., HCl).

-

Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Applications in Drug Development and Research

Boronic acids are a privileged class of compounds in medicinal chemistry due to their unique chemical properties.[5] this compound, with its dual functionality, presents several opportunities in drug discovery.

5.1. Suzuki-Miyaura Cross-Coupling Reactions

The primary application of phenylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[6] This reaction is a powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in many drug molecules. The hydroxyethyl group can be either a benign substituent or a site for further elaboration of the molecule.

Suzuki-Miyaura Coupling Workflow:

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

5.2. Boronic Acids as Enzyme Inhibitors and Sensors

The boron atom in boronic acids can form reversible covalent bonds with diols, a structural feature present in many biological molecules, including carbohydrates and some amino acid side chains.[7] This property has been exploited to design enzyme inhibitors and sensors. The hydroxyethyl group in the title compound may influence its binding affinity and selectivity for biological targets.

5.3. Potential Role in Signaling Pathway Modulation

While specific studies on this compound are limited, the parent compound, phenylboronic acid, has been shown to inhibit the migration of cancer cells by affecting the Rho family of GTP-binding proteins and their downstream targets. This suggests that substituted phenylboronic acids could be explored for their potential to modulate cellular signaling pathways involved in cell motility and proliferation.

Hypothetical Signaling Interaction:

Figure 4: Hypothetical inhibition of a cell migration signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a valuable building block for organic synthesis and a promising scaffold for the development of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling provides access to a wide range of complex molecules, while the presence of the boronic acid and hydroxyethyl moieties offers potential for targeted interactions with biological systems. Further research into the specific biological activities and applications of this compound is warranted to fully exploit its potential in drug discovery and development.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. This compound , 97% , 647853-32-5 - CookeChem [cookechem.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-(2-Hydroxyethyl)phenyl)boronic acid

This technical guide provides comprehensive information on (3-(2-Hydroxyethyl)phenyl)boronic acid, a key building block in organic synthesis and drug discovery. The document details its physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is an organoboron compound that belongs to the family of aryl boronic acids. These compounds are widely utilized in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[1] The presence of both a boronic acid and a hydroxyethyl functional group makes it a versatile reagent for creating complex molecules.

| Property | Value |

| Molecular Formula | C₈H₁₁BO₃[2][3][4] |

| Molecular Weight | 165.98 g/mol [2][3][4] |

| CAS Number | 647853-32-5[2][4] |

| Appearance | Typically a solid |

Experimental Protocols

Synthesis of this compound)

The synthesis of aryl boronic acids can be achieved through several methods, including the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[1][5] A plausible synthetic route for this compound starting from 3-bromophenylethanol is detailed below. This method involves the protection of the hydroxyl group, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.

Materials:

-

3-bromophenylethanol

-

Protecting agent (e.g., tert-Butyldimethylsilyl chloride)

-

Base (e.g., Imidazole)

-

Magnesium turnings

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Iodine (for initiating the Grignard reaction)

-

Triisopropyl borate

-

Acidic solution for hydrolysis (e.g., aqueous HCl)

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride - TBAF)

-

Organic solvents for extraction and purification (e.g., Diethyl ether, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Protection of the Hydroxyl Group:

-

Dissolve 3-bromophenylethanol and imidazole in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add tert-Butyldimethylsilyl chloride (TBDMSCl) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

-

-

Formation of the Grignard Reagent:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a solution of the protected 3-bromophenylethanol in anhydrous THF dropwise to the magnesium turnings.

-

If the reaction does not initiate, gentle heating may be applied.

-

Once initiated, add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.

-

-

Borylation and Hydrolysis:

-

Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Add triisopropyl borate dropwise to the cooled solution.

-

Stir the mixture at -78 °C for a few hours, then allow it to slowly warm to room temperature.

-

Pour the reaction mixture into an acidic aqueous solution (e.g., 1 M HCl) and stir vigorously.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude boronic ester in THF.

-

Add a solution of TBAF and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture and purify the residue by column chromatography to yield this compound.

-

Applications in Drug Development

Aryl boronic acids are of significant interest in medicinal chemistry due to their unique chemical properties.[6] The boron atom in boronic acids can form reversible covalent bonds with diols, a structural motif present in many biological molecules, including carbohydrates and glycoproteins.[7][8] This property has been exploited in the development of sensors and drug delivery systems.[7][9]

Furthermore, the boronic acid moiety is a key pharmacophore in several approved drugs. For instance, bortezomib and ixazomib are proteasome inhibitors containing a boronic acid group that is crucial for their mechanism of action in treating multiple myeloma.[6][10] The empty p-orbital of the boron atom acts as a Lewis acid, facilitating the inhibition of the proteasome's catalytic site.[6]

The hydroxyethyl group on this compound provides an additional site for modification, allowing for its incorporation into more complex drug candidates or for tuning the pharmacokinetic properties of a molecule.

Below is a diagram illustrating a general workflow for the synthesis of an aryl boronic acid.

Caption: General workflow for the synthesis of aryl boronic acids.

Below is a diagram illustrating a simplified mechanism of proteasome inhibition by a boronic acid-containing drug.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound , 97% , 647853-32-5 - CookeChem [cookechem.com]

- 4. 647853-32-5|this compound|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the General Synthesis of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing functionalized phenylboronic acids and their corresponding esters. Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is fundamental to the construction of carbon-carbon bonds in pharmaceutical and materials science.[1][2] This document details the most prevalent synthetic methodologies, presents quantitative data for process optimization, provides detailed experimental protocols, and includes visualizations of reaction pathways and workflows.

Synthesis via Organometallic Intermediates

The most traditional and widely practiced methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[3][4] These methods are versatile but can be limited by the functional group tolerance of the highly reactive organometallic intermediates.[5]

Grignard Reagents

The reaction of a phenylmagnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, is a cornerstone of boronic acid synthesis.[3][6] The Grignard reagent is typically prepared in situ from the corresponding aryl halide (bromide or iodide) and magnesium metal.[7] The subsequent reaction with the borate ester must be performed at low temperatures to prevent over-addition, which leads to the formation of borinic acid and borane byproducts.[3]

Caption: Synthesis of Phenylboronic Acids via Grignard Reagents.

Table 1: Synthesis of Phenylboronic Acids via Grignard Reagents - Representative Yields

| Entry | Aryl Halide | Borylation Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Bromobenzene | B(OMe)₃ | THF, -78 °C to RT | ~60-70 | [4] |

| 2 | 4-Bromotoluene | B(Oi-Pr)₃ | THF, 0 °C to RT | 85 | [7] |

| 3 | 2-(3-Iodophenyl)-1,3,4-oxadiazole | B(Oi-Pr)₃ | THF, -10 °C | 75 | [8] |

| 4 | Methyl 4-bromobenzoate | B(Oi-Pr)₃ | THF, -78 °C to RT | 82 | N/A |

Experimental Protocol: Synthesis of 4-Methylphenylboronic Acid [3]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary. Stir the mixture at room temperature until the magnesium is consumed.

-

Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the borate solution via cannula, maintaining the temperature below -60 °C.

-

Hydrolysis and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the mixture to 0 °C and quench by the slow addition of 10% aqueous hydrochloric acid until the pH is ~2.

-

Extraction and Isolation: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate) to yield the white, solid 4-methylphenylboronic acid.

Organolithium Reagents & Directed ortho-Lithiation

Organolithium reagents, typically generated via halogen-metal exchange with an alkyllithium reagent like n-butyllithium (n-BuLi), offer an alternative route.[4][9] This method is often faster and proceeds at very low temperatures (-78 °C), which can sometimes improve selectivity.[8]

A powerful extension of this chemistry is Directed ortho-Lithiation (DoM) . In this strategy, a directing group (DG) on the phenyl ring (e.g., -CONR₂, -OMe, -NHBoc) chelates with the lithium reagent, directing deprotonation to the adjacent ortho position.[10][11] This allows for the regioselective synthesis of ortho-substituted phenylboronic acids that are otherwise difficult to access.[12]

Caption: Synthesis via Directed ortho-Lithiation (DoM).

Experimental Protocol: Synthesis of 2-Formylphenylboronic Acid via DoM

-

Protection: Protect the aldehyde of 2-bromobenzaldehyde as a diethyl acetal by reacting with triethyl orthoformate in the presence of an acid catalyst.

-

Lithiation-Borylation: Dissolve the protected 2-bromobenzaldehyde diethyl acetal (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add n-BuLi (1.1 eq) dropwise and stir the mixture for 1 hour at -78 °C. To this solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Hydrolysis and Deprotection: Allow the reaction to warm to room temperature overnight. Quench the reaction with 2 M HCl and stir vigorously for 4-6 hours to hydrolyze both the boronate ester and the acetal protecting group.

-

Isolation: Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to afford 2-formylphenylboronic acid.

Iridium-Catalyzed Aromatic C-H Borylation

A major advancement in the synthesis of arylboronic esters is the direct, transition metal-catalyzed borylation of C-H bonds. Iridium-catalyzed reactions are particularly effective, allowing for the conversion of unactivated arenes into their corresponding boronate esters with high regioselectivity, which is typically governed by steric factors (borylation occurs at the least hindered position). These methods tolerate a wide range of functional groups that are incompatible with organometallic routes.[13] The resulting pinacol boronate esters are often stable, crystalline solids that can be easily purified and stored.[3][14]

Caption: General Catalytic Cycle for Ir-Catalyzed C-H Borylation.

Table 2: Iridium-Catalyzed Borylation of Arenes - Representative Yields

| Entry | Arene | Catalyst System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzene | [IrCl(COD)]₂ / bpy | 80 °C, 16 h | 95 | [15] |

| 2 | Anisole | [Ir(COE)₂Cl]₂ / dtbpy | 100 °C, 8 h | 99 | [16] |

| 3 | 1,3-Dichlorobenzene | [Ir(OMe)(COD)]₂ / dtbpy | 80 °C, 8 h | 99 | [17] |

| 4 | Toluene | Polymeric Ir Catalyst | 118 °C, 24 h | >95 |[18] |

Experimental Protocol: One-Pot Synthesis of Arylboronic Acids via Ir-Catalyzed Borylation [17]

-

C-H Borylation: In a glovebox, charge a Schlenk flask with the iridium precursor [Ir(COD)OMe]₂ (0.1 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 0.2 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 eq). Add the arene (1.0 eq, e.g., 1,3-dichlorobenzene) and an anhydrous solvent such as THF or cyclopentyl methyl ether (CPME). Seal the flask, remove from the glovebox, and heat the reaction mixture at 80 °C for 8-16 hours.

-

Oxidative Hydrolysis: After cooling the reaction to room temperature, add a solution of sodium periodate (NaIO₄, 4.0 eq) in a 4:1 mixture of THF/H₂O. Stir the resulting biphasic mixture vigorously for 4-12 hours.

-

Isolation: Acidify the mixture to pH 1-2 with aqueous HCl. Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

Miyaura Borylation Reaction

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[19] This method is exceptionally versatile and tolerates a vast array of functional groups. It provides a reliable route to arylboronic esters from readily available starting materials. The choice of base is critical to prevent competitive Suzuki-Miyaura coupling of the product. Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are commonly employed.[19]

Caption: Catalytic Cycle for the Miyaura Borylation Reaction.

Table 3: Miyaura Borylation of Aryl Halides - Representative Yields

| Entry | Aryl Halide | Catalyst / Ligand | Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Iodoacetophenone | PdCl₂(dppf) | KOAc | DMSO, 80 °C | 89 | [19] |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | KOAc | Toluene, 100 °C | 95 | N/A |

| 3 | 2-Chloropyridine | Pd(dba)₂ / PCy₃ | KOAc | Dioxane, 80 °C | 81 | [19] |

| 4 | 1-Naphthyl triflate | PdCl₂(PPh₃)₂ | KOPh | Toluene, 50 °C | 98 |[19] |

Experimental Protocol: Synthesis of 4-(Methoxycarbonyl)phenylboronic acid pinacol ester [19]

-

Reaction Setup: To an oven-dried flask, add methyl 4-iodobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%).

-

Reaction Execution: Evacuate and backfill the flask with nitrogen or argon three times. Add anhydrous solvent (e.g., dioxane or DMSO) via syringe. Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylboronic ester as a white solid.

Purification and Characterization

Phenylboronic acids can be challenging to purify due to their propensity to form cyclic, trimeric anhydrides known as boroxines upon dehydration. Standard purification techniques include:

-

Recrystallization: Effective for obtaining high-purity, crystalline boronic acids.[3]

-

Acid/Base Extraction: Phenylboronic acids are weak Lewis acids and can sometimes be purified by extracting into a basic aqueous solution and re-precipitating with acid.

-

Chromatography: While boronic acids can streak on silica gel, their corresponding pinacol esters are generally much more stable and well-behaved, making them ideal for chromatographic purification.[14]

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterization.

-

¹H and ¹³C NMR: Provide standard information about the structure of the phenyl ring and its substituents.

-

¹¹B NMR: This is a definitive technique for characterizing boronic acids and their derivatives.[20][21] The chemical shift is highly sensitive to the hybridization state of the boron atom.[22]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Metalation & Borylation - Wordpress [reagents.acsgcipr.org]

- 10. Report: Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aminer.org [aminer.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Miyaura Borylation Reaction [organic-chemistry.org]

- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. par.nsf.gov [par.nsf.gov]

- 22. researchgate.net [researchgate.net]

reactivity of the hydroxyethyl group on a phenylboronic acid

An In-depth Technical Guide on the Reactivity of the Hydroxyethyl Group on Phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of phenylboronic acids bearing a ortho-hydroxyethyl substituent. The unique interplay between the boronic acid and the hydroxyethyl group governs the molecule's chemical behavior, offering distinct advantages in multi-step synthesis and drug design.

The Core Principle: Intramolecular Cyclization

The defining characteristic of (2-(2-hydroxyethyl)phenyl)boronic acid is the spontaneous and reversible intramolecular condensation between the hydroxyethyl group and the boronic acid. This forms a stable, six-membered cyclic boronate ester, a structure known as a benzoxaborinine.[1][2] The molecule exists in a dynamic equilibrium that heavily favors this cyclic form under neutral and anhydrous conditions. This cyclization is the cornerstone of its reactivity, effectively protecting the boronic acid and influencing the chemical behavior of the entire molecule.

Caption: Equilibrium between the open-chain and cyclic ester forms.

Reactivity of the Hydroxyethyl Functional Group

Chemical transformations targeting the hydroxyethyl group proceed on the stable, cyclic benzoxaborinine structure. The intramolecular ester serves as a robust protecting group for the boronic acid moiety during these reactions.

Esterification / Acylation

The primary alcohol of the cyclized ester can be readily acylated to form esters using standard conditions, such as reaction with an acid chloride or carboxylic acid (Fischer esterification). This allows for the introduction of various functional groups or modification of physicochemical properties.

Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. This transformation is valuable for creating key synthetic intermediates, such as (2-formylphenyl)boronic acid derivatives, which are precursors to complex heterocyclic systems. Mild oxidizing agents are typically employed to prevent oxidation of the C-B bond.

Data Presentation: Reactions at the Hydroxyethyl Group

| Reaction | Reagents & Conditions | Product | Representative Yield |

| Acylation | Acetyl Chloride, Pyridine, CH₂Cl₂, 0 °C to RT | 2-(acetyloxy)ethyl derivative | >95% |

| Esterification | Benzoic Acid, H₂SO₄ (cat.), Toluene, Dean-Stark, Reflux | 2-(benzoyloxy)ethyl derivative | 80-90% |

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂, RT | 2-formyl derivative | 75-85% |

| Oxidation to Acid | Jones Reagent (CrO₃/H₂SO₄), Acetone, 0 °C | 2-carboxyphenyl derivative | 70-80% |

Yields are representative and based on standard transformations of primary alcohols.

Reactivity of the Boronic Acid Moiety

The intramolecular cyclization modulates the reactivity of the boronic acid. The resulting cyclic boronate ester is significantly more stable than the free boronic acid to certain conditions but remains a competent partner in key C-C bond-forming reactions.[3][4]

Suzuki-Miyaura Cross-Coupling

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction, can be performed directly using the cyclic boronate ester.[5] This demonstrates that the intramolecular protection does not render the boron center inert and avoids the need for an explicit protection-deprotection sequence for the boronic acid. The reaction proceeds efficiently with a range of aryl halides and triflates.

Data Presentation: Suzuki-Miyaura Coupling of Boronate Esters

| Aryl Halide | Boronate Ester Partner | Catalyst / Base / Solvent | Product | Yield | Reference |

| 4-Bromoanisole | Ethylene Glycol Phenylboronate | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O | 4-Methoxybiphenyl | 75% | [6] |

| 1-Bromo-4-(trifluoromethyl)benzene | Pinacol Phenylboronate | XPHOS-Pd-G3, CsOH·H₂O, THF | 4-(Trifluoromethyl)biphenyl | 96% | [5] |

| 2-Bromopyridine | Ethylene Glycol Phenylboronate | Pd(dppf)Cl₂, Na₃PO₄, Dioxane/H₂O | 2-Phenylpyridine | 89% | [6] |

| 4-Bromobenzaldehyde | Pinacol Phenylboronate | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-Formylbiphenyl | 92% | [5] |

This data showcases typical yields for Suzuki couplings using cyclic boronate esters analogous to the intramolecularly formed benzoxaborinine.

Strategic Workflows and Protocols

The dual reactivity of this molecule allows for its strategic use in complex synthetic routes.

Synthesis and Protection-Reaction-Deprotection Workflow

A common synthetic route involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[7] Once formed, the molecule can be used in a workflow where a reaction is performed on another part of the molecule, leveraging the stable cyclic ester as protection, followed by hydrolysis to reveal the free boronic acid for subsequent reactions.

Caption: Strategic workflow using the cyclic ester as a protecting group.

Experimental Protocols

Protocol: Synthesis of (2-(2-Hydroxyethyl)phenyl)boronic acid

This protocol is adapted from standard methods of boronic acid synthesis.[7]

-

Grignard Formation: To a flame-dried flask containing magnesium turnings (1.2 eq.) under argon, add a solution of 2-(2-bromoethyl)phenol (1.0 eq.) in anhydrous THF. Initiate the reaction and reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C. Add trimethyl borate (1.5 eq.) dropwise, maintaining the temperature. Allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction to 0 °C and slowly quench with 2 M HCl. Stir for 1 hour.

-

Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product, which exists primarily as the cyclic ester, can be purified by silica gel chromatography.

Protocol: Esterification of the Hydroxyethyl Group

This protocol is a representative Fischer esterification procedure.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the cyclic (2-(2-hydroxyethyl)phenyl)boronate ester (1.0 eq.) and benzoic acid (1.2 eq.) in toluene.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (0.1 eq.).

-

Reflux: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue until no more water is collected or TLC analysis shows complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and dilute with ethyl acetate. Wash with saturated NaHCO₃ solution (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting ester by column chromatography.

Protocol: Suzuki-Miyaura Coupling of the Cyclic Boronate Ester

This protocol is adapted from established methods for coupling boronate esters.[5][6]

-

Reaction Setup: To a flask, add the cyclic (2-(2-hydroxyethyl)phenyl)boronate ester (1.2 eq.), the desired aryl bromide (1.0 eq.), Pd(dppf)Cl₂ catalyst (3 mol%), and Na₃PO₄ (3.0 eq.).

-

Solvent Addition: Add a 4:1 mixture of dioxane and water.

-

Reaction: Degas the mixture with argon for 15 minutes, then heat to 80-100 °C, stirring vigorously until the starting material is consumed as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the biaryl product via silica gel chromatography.

Protocol: Deprotection (Hydrolysis) of the Cyclic Ester

This protocol regenerates the free boronic acid from its cyclic ester form.[10]

-

Hydrolysis: Dissolve the cyclic boronate ester (1.0 eq.) in diethyl ether.

-

Acidification: Add 0.1 M HCl and stir vigorously for 20-30 minutes at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the free boronic acid as a white solid.

References

- 1. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

Boronic Acids as Key Reagents in Suzuki-Miyaura Coupling: A Technical Guide for Drug Development

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] First reported in 1979, this Nobel Prize-winning methodology has become an indispensable tool in the pharmaceutical industry for the construction of complex molecular architectures, particularly the biaryl motifs prevalent in many drug candidates.[1][2][3] At the heart of this powerful reaction lies the organoboron reagent, most commonly a boronic acid, whose unique properties—including stability, low toxicity, and commercial availability—have propelled the Suzuki-Miyaura coupling to the forefront of drug discovery and development.[1][2]

This technical guide provides an in-depth exploration of boronic acids and their derivatives as coupling partners in the Suzuki-Miyaura reaction. It covers the core reaction mechanism, key experimental parameters, detailed protocols, and applications relevant to researchers, scientists, and drug development professionals.

The Core Reagent: Boronic Acids and Their Derivatives

The versatility of the Suzuki-Miyaura reaction stems from the diverse range of organoboron compounds that can be employed. While boronic acids (RB(OH)₂) are the most common, their ester and trifluoroborate salt derivatives offer advantages in terms of stability and reactivity.

-

Boronic Acids (RB(OH)₂): These are often crystalline solids that are relatively stable to air and moisture.[4] They are readily prepared via several methods, including the reaction of organolithium or Grignard reagents with trialkyl borates like trimethyl borate, followed by acidic hydrolysis.[4][5]

-

Boronic Esters (e.g., Pinacol Esters): Boronic esters, particularly those derived from pinacol, exhibit enhanced stability, which helps prevent premature decomposition and protodeboronation—a common side reaction.[6] They can be conveniently synthesized through the palladium-catalyzed Miyaura borylation reaction, which couples an aryl or vinyl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[5][6]

-

Organotrifluoroborates (R-BF₃K): Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle and purify.[7] They serve as a slow-release source of the corresponding boronic acid under the reaction conditions, offering robust reactivity and reducing side reactions like protodeboronation.[7]

The Catalytic Cycle: Mechanism of Action

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide or triflate (R¹-X) to a Pd(0) complex, which is typically stabilized by ligands (L). This step, often rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate.[1][3] The reactivity of the organic halide generally follows the trend: I > OTf > Br >> Cl.[9]

-

Transmetalation : This is the crucial step where the organic group from the boron reagent (R²) is transferred to the palladium center. The transmetalation requires activation by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex ([R²B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[11][12]

-

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. The two organic groups (R¹ and R²) couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.[1][6]

Key Reaction Components and Quantitative Data

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

| Component | Common Examples | Role & Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | The active catalyst is Pd(0), which can be added directly (e.g., Pd(PPh₃)₄) or generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂).[2][6] |

| Ligand | Triphenylphosphine (PPh₃), SPhos, XPhos, dppf | Ligands stabilize the Pd catalyst, enhance its reactivity, and influence efficiency. Electron-rich and bulky phosphine ligands generally facilitate oxidative addition and reductive elimination.[2] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, NaOH, Ba(OH)₂ | Activates the boronic acid for transmetalation. The choice of base is critical and depends on the substrates' sensitivity.[12][13] Weaker bases like carbonates and phosphates are common.[12] |

| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system must solubilize the reactants. Biphasic systems (e.g., Toluene/Water) are frequently used.[2][6] |

Comparative Performance of Common Bases

The selection of a base can significantly impact the reaction yield. The table below summarizes typical yields observed with different bases for the coupling of aryl bromides.

| Base | Substrate Type | Typical Yield Range (%) | Notes |

| K₃PO₄ | Aryl bromides | 85-98% | A strong, effective base suitable for a wide range of substrates.[2][12] |

| Cs₂CO₃ | Aryl bromides | 90-99% | A highly effective but more expensive base, often used for challenging couplings.[12][14] |

| K₂CO₃ | Aryl bromides | 75-95% | A common, cost-effective base, often used in aqueous solvent mixtures.[12][15] |

| KF | Aryl bromides | Moderate to High | Fluoride ions are believed to play a unique role in activating the boronic acid and can be beneficial for base-sensitive substrates.[12][16] |

| NaOH | Aryl bromides | ~70% | A strong, inexpensive base, but its high basicity can sometimes promote side reactions.[12] |

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent used.

Substrate Scope and Representative Yields

The Suzuki-Miyaura coupling is renowned for its broad substrate scope. The following table provides examples of couplings with various substrates.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF / Dioxane | 110 | 12 | 74[16] |

| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Dioxane-H₂O | 100 | 15 | 56[17] |

| 2-Bromostyrene | 2-Vinylphenylboronic acid | SPhos Precatalyst | CsF / THF | 50 | - | >90 (typical)[18] |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene-H₂O | 100 | 2-24 | 90-99 (typical)[2] |

| 2-Chlorothiophene | 3-Furan boronic acid | [Pd(allyl)Cl]₂ / XPhos | K₃PO₄ / THF-MeOH | 60 | 18 | 91[19] |

Detailed Experimental Protocol

This section provides a general, step-by-step procedure for a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[2]

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL, degassed)

-

Water (0.5 mL, degassed)

-

Ethyl acetate, Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[2]

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this process three times to ensure the reaction atmosphere is free of oxygen.[2]

-

Solvent Addition : Using syringes, add the degassed toluene and degassed water to the reaction flask.[2]

-

Reaction Execution : Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for the required duration, typically ranging from 2 to 24 hours.[2]

-

Monitoring : The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[2]

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

-

Purification : Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final product.[2]

Conclusion

The Suzuki-Miyaura coupling reaction, powered by the versatility and favorable properties of boronic acid reagents, is a profoundly impactful tool in modern organic chemistry. Its reliability, mild conditions, and broad functional group tolerance have cemented its role in the pharmaceutical industry, enabling the efficient synthesis of novel chemical entities and the large-scale production of life-saving medicines.[20][21] A thorough understanding of the underlying mechanism and the critical interplay between the catalyst, ligand, base, and solvent is paramount for researchers aiming to harness the full potential of this elegant and powerful transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. byjus.com [byjus.com]

- 4. nbinno.com [nbinno.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. odp.library.tamu.edu [odp.library.tamu.edu]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

The Influence of Aromatic Ring Substituents on the Lewis Acidity of Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids are a versatile class of molecules with wide-ranging applications in organic synthesis, catalysis, and medicinal chemistry. Their utility is intrinsically linked to the Lewis acidic nature of the boron center. This technical guide provides an in-depth exploration of how substituents on the phenyl ring modulate this Lewis acidity. Quantitative data on the acidity of various substituted phenylboronic acids are presented, alongside detailed experimental protocols for their determination. Logical and experimental workflows are illustrated to provide a comprehensive resource for professionals in the field.

Introduction to the Lewis Acidity of Phenylboronic Acids

Boronic acids, in general, act as Lewis acids, accepting a pair of electrons. In aqueous media, this typically involves the interaction with a hydroxide ion (OH⁻) to form a tetrahedral boronate anion, [R-B(OH)₃]⁻.[1] The equilibrium of this reaction is a direct measure of the compound's Lewis acidity and is quantified by its acidity constant (pKa).[1] A lower pKa value signifies a stronger Lewis acid, as it indicates a greater propensity to accept a hydroxide ion.[1] The Lewis acidity of unsubstituted phenylboronic acid is reported to have a pKa of 8.86.[2]

The electronic properties of substituents on the phenyl ring significantly influence the electron density at the boron center, thereby altering the Lewis acidity. Electron-withdrawing groups (EWGs) are expected to increase Lewis acidity (decrease pKa), while electron-donating groups (EDGs) are expected to decrease it (increase pKa). This relationship can be quantitatively described by the Hammett equation.[3]

Quantitative Analysis of Substituent Effects

The effect of various substituents on the Lewis acidity of phenylboronic acids has been extensively studied. The following table summarizes the pKa values for a range of monosubstituted phenylboronic acids.

| Substituent (Position) | pKa Value | Reference(s) |

| H | 8.86 | [2] |

| 4-OCH₃ | 9.12 | [4][5] |

| 4-CH₃ | 9.04 | |

| 4-F | 8.77 | [2] |

| 4-Cl | 8.58 | [3] |

| 4-Br | 8.55 | [3] |

| 4-I | 8.60 | [3] |

| 4-CN | 8.13 | [3] |

| 4-CF₃ | 8.05 | [2][4][5] |

| 3-OCH₃ | 8.73 | |

| 3-CH₃ | 8.80 | |

| 3-F | 8.35 | [2] |

| 3-Cl | 8.24 | [3] |

| 3-Br | 8.22 | [3] |

| 3-I | 8.27 | [3] |

| 3-CN | 7.90 | [3] |

| 3-CF₃ | 8.01 | [2] |

| 2-F | 7.82 | [2] |

| 2-Cl | 7.85 | [3] |

| 2-Br | 7.91 | [3] |

| 2-I | 8.22 | [3] |

| 2-CHO | 7.00 | |

| 2,3,4,6-tetrafluoro | 6.17 | [2] |

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Protocols for Determining Lewis Acidity

Several methods are employed to determine the pKa of boronic acids. The most common techniques are UV-Vis spectrophotometric titration and potentiometric titration. The Gutmann-Beckett method offers an alternative for assessing Lewis acidity, particularly for boronic esters.

UV-Vis Spectrophotometric Titration

This method is suitable for arylboronic acids as it relies on the difference in the UV absorbance spectra between the trigonal boronic acid and the tetrahedral boronate species.[1]

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO or methanol).

-

Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength, covering a pH range from approximately 2 pH units below to 2 pH units above the expected pKa.

-

Sample Preparation: Add a small aliquot of the boronic acid stock solution to each buffer solution in a UV-transparent cuvette or a 96-well plate. Include buffer blanks without the boronic acid.

-

Spectra Acquisition: Measure the UV-Vis spectrum (e.g., 230-500 nm) for each sample.

-

Data Analysis:

-

Select a wavelength where the absorbance difference between the acidic and basic forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

Fit the data to a sigmoidal dose-response curve. The pKa is the pH at the inflection point of this curve.[1]

-

Potentiometric Titration

This classic method involves the direct titration of the boronic acid with a strong base.

Protocol:

-

Sample Preparation: Dissolve a known amount of the phenylboronic acid in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or acetonitrile to ensure solubility.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

Gutmann-Beckett Method

This method provides a measure of the relative Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (TEPO), upon complexation with the Lewis acid.[6][7] While often used for boronate esters, it can be adapted for boronic acids.[6]

Protocol:

-

Sample Preparation: Prepare a solution of triethylphosphine oxide in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).

-

NMR Measurement (Free Base): Record the ³¹P NMR spectrum of the TEPO solution.

-

Complex Formation: Add the boronic acid (or its ester derivative) to the TEPO solution.

-

NMR Measurement (Complex): Record the ³¹P NMR spectrum of the mixture.

-

Data Analysis: The change in the ³¹P chemical shift (Δδ) is proportional to the Lewis acidity of the boron center. The acceptor number (AN) can be calculated from this shift.[2]

Visualizing Key Concepts and Workflows

Equilibrium of Phenylboronic Acid

Caption: Equilibrium between phenylboronic acid and its boronate anion.

Hammett Plot for Substituted Phenylboronic Acids

Caption: Relationship between substituent electronic effects and Lewis acidity.

Experimental Workflow for pKa Determination by UV-Vis

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Influence of Substituent Position

The position of the substituent on the phenyl ring—ortho, meta, or para—has a distinct impact on the Lewis acidity.

-

Para-Substituents: The effect of para-substituents is a combination of inductive and resonance effects. For instance, a para-fluoro substituent has an electron-withdrawing inductive effect but an electron-donating resonance effect, resulting in a relatively small increase in acidity.[2][3]

-

Meta-Substituents: For meta-substituents, the inductive effect is dominant.[3] Consequently, electron-withdrawing groups in the meta position generally lead to a more significant increase in acidity compared to the para position.[3]

-

Ortho-Substituents: Ortho-substituents can exert steric and electronic effects, and can also participate in intramolecular hydrogen bonding. For example, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the B-OH group, stabilizing the boronate anion and leading to a significant increase in acidity.[2][3]

Conclusion

The Lewis acidity of substituted phenylboronic acids is a finely tunable property that is critical for their application in various fields. A thorough understanding of the electronic and steric effects of substituents, coupled with robust experimental methods for quantification, is essential for the rational design of new boronic acid-based catalysts, sensors, and therapeutic agents. This guide provides a foundational overview of these principles and practices to aid researchers in their endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

oxidative stability and degradation of phenylboronic acids

An In-Depth Technical Guide to the Oxidative Stability and Degradation of Phenylboronic Acids

Introduction

Phenylboronic acids (PBAs) and their derivatives are a cornerstone of modern organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions, and are increasingly vital as pharmacophores and diagnostic tools in medicinal chemistry. Their ability to form reversible covalent bonds with diols makes them ideal for applications such as glucose sensing and drug delivery. However, a significant impediment to their broader application, particularly in biological systems, is their inherent metabolic instability. PBAs are susceptible to degradation through several pathways, most notably oxidative deboronation by reactive oxygen species (ROS).[1]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of phenylboronic acid stability. It covers the primary degradation mechanisms, factors that influence stability, quantitative data on degradation kinetics, and detailed experimental protocols for assessing stability.

Mechanisms of Phenylboronic Acid Degradation

The degradation of phenylboronic acids can proceed through multiple pathways, with oxidative deboronation being the most prominent in physiological environments. Other relevant pathways include thermal dehydration and protodeboronation.

Oxidative Deboronation

In biological contexts, the primary route of PBA degradation is through oxidation by ROS, with hydrogen peroxide (H₂O₂) being a key oxidant.[1] This process, often referred to as oxidative deboronation, converts the phenylboronic acid into the corresponding phenol and boric acid.[1][2]

The generally accepted mechanism involves three key steps:

-

Nucleophilic Attack: The empty p-orbital of the boron atom is attacked by a nucleophilic oxygen species, such as H₂O₂.[1]

-

Rearrangement: This is followed by a rate-limiting step involving the migration of the phenyl group from the boron atom to the adjacent oxygen atom.[1]

-

Hydrolysis: The resulting borate ester is labile and undergoes rapid hydrolysis to yield the final phenol and boric acid products.[1]

Other Degradation Pathways

-

Protodeboronation: This involves the cleavage of the carbon-boron bond by a proton source, which occurs slowly in aqueous solutions.[3] While less rapid than oxidation, it can be a relevant degradation pathway over extended periods.

-

Thermal Dehydration: When heated, phenylboronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[4][5][6] This process is reversible upon the addition of water.

Factors Influencing Oxidative Stability

The susceptibility of PBAs to oxidation can be significantly modulated through structural modifications. Understanding these factors is critical for the design of stable boronic acid-containing molecules for drug development.

-

Electronic Effects: The rate-limiting step of oxidation involves the development of a vacant p-orbital on the boron atom.[1] Therefore, diminishing the electron density on the boron atom can significantly enhance oxidative stability.[1][7]

-

Intramolecular Coordination & Stereoelectronics: This is the most effective strategy for enhancing stability. The formation of stable, intramolecular esters, such as benzoxaboroles or boralactones (where a pendant carboxyl group coordinates with the boron), dramatically increases resistance to oxidation.[3][7] This stabilization arises from stereoelectronic constraints that diminish the stabilization of the developing p-orbital on the boron atom during the transition state of the oxidation reaction.[1]

-

Steric Hindrance: Protecting the boronic acid moiety as a boronate ester with sterically bulky diols (e.g., pinanediol) can improve stability, but this approach is often of limited utility in biological systems due to the need for inefficient exogenous protecting groups.[3]

-

pH: The rate of oxidation is dependent on pH. The formation of the tetrahedral boronate species (RB(OH)₃⁻), which is more prevalent at pH values near or above the pKa of the boronic acid (pKa of PBA ≈ 8.8), can influence the reaction rate.[3][8]

Quantitative Analysis of Phenylboronic Acid Stability

Significant improvements in oxidative stability have been quantified, highlighting the impact of structural modifications. The data below illustrates the dramatic increase in stability achieved through intramolecular coordination compared to simple phenylboronic acid.

| Compound/Scaffold | Modification | Reported Stability Increase (vs. Phenylboronic Acid) | Reference(s) |

| Boralactone | Intramolecular coordination with a carboxyl group | ~10,000-fold | [1][9][7][10] |

| Benzoxaborole | Intramolecular cyclic ester | Modest increase | [3][1] |

| 2-Nitrophenylboronic Acid | Intramolecular coordination with ortho-nitro group | Increased stability | [1] |

Table 1: Comparison of relative oxidative stability of modified phenylboronic acids.

The kinetics of oxidation by hydrogen peroxide are typically evaluated by determining the second-order rate constants.

| Compound | Second-Order Rate Constant (k₂) at pH 7.4 (M⁻¹s⁻¹) | Reference |

| Phenylboronic Acid (PBA) | 0.28 ± 0.01 | [11] (SI) |

| Benzoxaborole (2-HMPBA) | 0.043 ± 0.001 | [11] (SI) |

| Boralactone (BOL) | (2.2 ± 0.2) x 10⁻⁵ | [11] (SI) |

Table 2: Second-order rate constants for the oxidation of various boronic acids by H₂O₂. Data extracted from supplementary information of the cited reference.

Experimental Protocols for Stability Assessment

A systematic approach is required to evaluate the stability of phenylboronic acids. This typically involves subjecting the compound to stress conditions and monitoring its degradation over time using appropriate analytical techniques.

Protocol for Monitoring Oxidation by UV-Vis Spectrophotometry

This continuous assay is effective for monitoring the conversion of a phenylboronic acid to its corresponding phenol, as the two compounds have distinct UV absorbance spectra.[1]

-

Materials:

-

Phenylboronic acid derivative of interest

-

Phosphate-buffered saline (PBS) or other relevant buffer at the desired pH

-

Hydrogen peroxide (H₂O₂) solution (30% w/w)

-

Quartz cuvettes

-

-

Equipment:

-

UV-Vis spectrophotometer with temperature control and kinetic measurement capabilities

-

-

Procedure:

-

Prepare a stock solution of the phenylboronic acid in the desired buffer.

-

Determine the optimal wavelength for monitoring the reaction by scanning the full UV spectra of the starting material (PBA derivative) and the expected product (corresponding phenol). The wavelength with the largest difference in absorbance (Δε) should be chosen.[1]

-

Place a solution of the phenylboronic acid (e.g., 100 µM) in a quartz cuvette and equilibrate to the desired temperature (e.g., 25 °C or 37 °C) in the spectrophotometer.

-

Initiate the reaction by adding a specific concentration of H₂O₂ (e.g., 1 mM).

-

Immediately begin monitoring the change in absorbance at the predetermined wavelength over time.

-